![molecular formula C13H16O2 B14066869 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- CAS No. 101649-40-5](/img/structure/B14066869.png)
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a hydroxy group, a methyl group, and a phenyl group with a methylethenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- typically involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base. The reaction mixture is then acidified to obtain the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- involves the generation of free radicals upon exposure to UV light. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of specific photoinitiator sites and the propagation of radical chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares a similar structure but lacks the methylethenyl substituent.
1-Phenyl-2-hydroxy-2-methylpropan-1-one: Another similar compound with slight variations in the molecular arrangement.
Uniqueness
1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoinitiator and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
101649-40-5 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-hydroxy-2-methyl-1-(4-prop-1-en-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3,4)15/h5-8,15H,1H2,2-4H3 |
InChI-Schlüssel |
IJBSPUKPEDBNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C(C)(C)O |
Verwandte CAS-Nummern |
115055-18-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


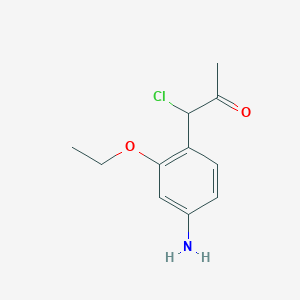
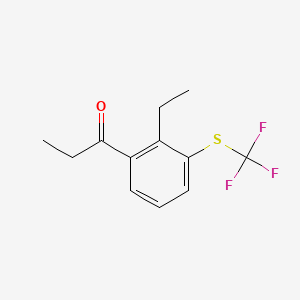
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
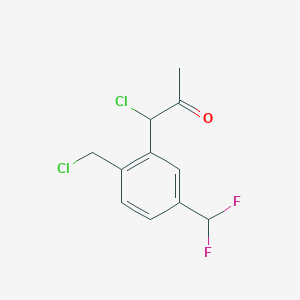

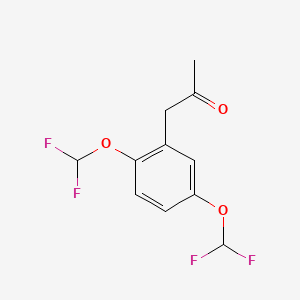

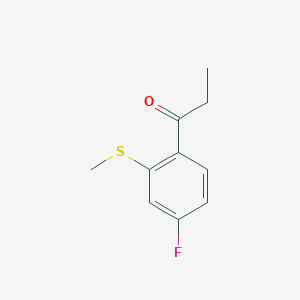
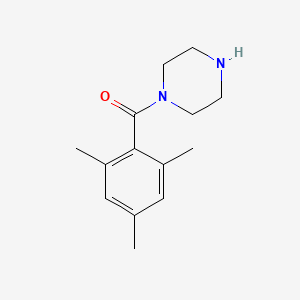
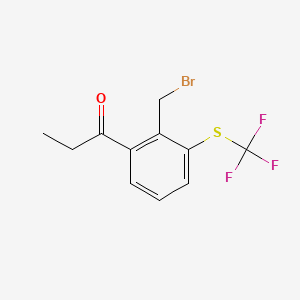
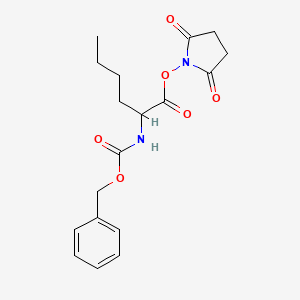
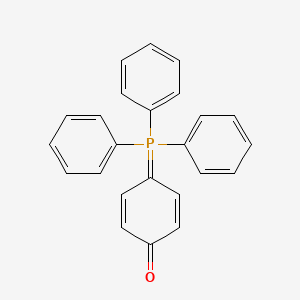
![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
